7-bromo-3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
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Overview
Description
7-bromo-3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to a pyrido[2,3-b]pyrazin-2-one core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one typically involves the bromination of a precursor molecule followed by cyclization. One common method involves the reaction of 3-methylpyridine with bromine to introduce the bromine atom at the desired position. This is followed by a cyclization reaction to form the pyrido[2,3-b]pyrazin-2-one core. The reaction conditions often include the use of solvents such as acetic acid and catalysts like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-bromo-3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve the use of polar solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Cyclization Reactions: Catalysts like palladium on carbon (Pd/C) and solvents such as ethanol are commonly used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives of the original compound, such as 7-amino-3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one and 7-thio-3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one .
Scientific Research Applications
7-bromo-3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-bromo-3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one involves its interaction with specific molecular targets. The bromine atom and the pyrido[2,3-b]pyrazin-2-one core play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-chloro-3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
7-fluoro-3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one:
Uniqueness
The presence of the bromine atom in 7-bromo-3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from its analogs .
Properties
CAS No. |
1541874-12-7 |
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Molecular Formula |
C8H8BrN3O |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
7-bromo-3-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C8H8BrN3O/c1-4-8(13)12-6-2-5(9)3-10-7(6)11-4/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI Key |
BTHACVPWDJRCGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(N1)N=CC(=C2)Br |
Purity |
95 |
Origin of Product |
United States |
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